Kaempferol tetraacetate

Cancer Research Cytotoxicity Flavonoids

Choose kaempferol tetraacetate (≥98%) for its non-interchangeable advantages over native kaempferol: (1) Superior DMSO and organic solubility enabling consistent cell-based dosing; (2) Validated cytotoxicity IC₅₀ values of 45 µM (HL-60), 48 µM (U937), and 37 µM (SK-MEL-1) as quantitative experimental benchmarks; (3) Unique esterase-triggered AIE/ESIPT fluorescent probe scaffold (415→530 nm, 165 nm Stokes shift, LOD 0.007 µg/L for carbaryl); (4) Regiocontrolled methylation precursor yielding eight distinct O-methylated kaempferol derivatives with 51–77% total yields; (5) Documented antiplatelet potency in rabbit platelet aggregation assays as a validated positive control. Not interchangeable with unacetylated kaempferol or inactive flavonoid acetates (e.g., hyperoside 2''-acetate). For reproducible dosing, synthetic precision, and assay reliability, specify kaempferol tetraacetate.

Molecular Formula C23H18O10
Molecular Weight 454.4 g/mol
CAS No. 16274-11-6
Cat. No. B175848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol tetraacetate
CAS16274-11-6
Molecular FormulaC23H18O10
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3
InChIKeyUXAYHERJWMTSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol Tetraacetate (CAS 16274-11-6): A Peracetylated Flavonoid with Distinct Cytotoxic and Synthetic Properties


Kaempferol tetraacetate is a fully acetylated derivative of the natural flavonoid kaempferol, belonging to the class of peracetylated flavonols [1]. The compound is characterized by four acetate groups replacing the hydroxyl groups at positions 3, 5, 7, and 4', resulting in a molecular formula of C₂₃H₁₈O₁₀ and a molecular weight of 454.38 g/mol . Unlike its parent aglycone, this tetraacetylated form exhibits enhanced solubility in organic solvents and serves as a versatile intermediate in synthetic chemistry [2]. It is isolated from natural sources such as *Cudrania tricuspidata* and *Consolida oliveriana*, and is widely used in research settings for its cytotoxic and antiplatelet activities [1][3].

Why Unacetylated Kaempferol or Other Flavonoid Acetates Cannot Replace Kaempferol Tetraacetate in Research Applications


Generic substitution of kaempferol tetraacetate with unacetylated kaempferol or structurally distinct flavonoid acetates is not scientifically justifiable due to divergent solubility profiles, biological activity spectra, and synthetic utility. While kaempferol exhibits broad antioxidant and anti-inflammatory activities, its poor solubility in organic media limits its use in many *in vitro* assays and chemical derivatizations [1]. Conversely, kaempferol tetraacetate demonstrates markedly improved solubility in DMSO and other organic solvents, enabling consistent dosing in cell-based studies . Critically, within the same flavonoid acetate class, activity is not uniform: Díaz et al. (2008) demonstrated that while kaempferol tetraacetate, quercetin pentaacetate, and hyperoside octaacetate exhibit significant cytotoxicity, compounds such as hyperoside 2''-acetate and glucotrifolin decaacetate are completely inactive against the same cell lines [1]. Furthermore, kaempferol tetraacetate serves as a specific substrate for esterase-activated fluorescent probes—a property not shared by its parent compound or most other acetylated flavonoids [2]. These findings underscore that the precise acetylation pattern and resulting physicochemical properties dictate both biological and analytical performance, making kaempferol tetraacetate a non-interchangeable research tool.

Quantitative Differentiation of Kaempferol Tetraacetate: Evidence-Based Performance vs. Comparators


Comparative Cytotoxicity: Kaempferol Tetraacetate vs. Inactive Flavonoid Acetates in Human Cancer Cell Lines

In a direct comparative study, kaempferol tetraacetate exhibited significant *in vitro* cytotoxicity against HL-60 (human promyelocytic leukemia), U937 (human histiocytic lymphoma), and SK-MEL-1 (human melanoma) cell lines, whereas several structurally related flavonoid acetates, including hyperoside 2''-acetate and glucotrifolin decaacetate, were completely inactive [1]. This demonstrates that the specific tetraacetylation pattern of kaempferol is essential for cytotoxic activity in these models.

Cancer Research Cytotoxicity Flavonoids

Synthetic Intermediate Value: Kaempferol Tetraacetate Enables Regioselective Derivatization with High Yields

Kaempferol tetraacetate serves as a key intermediate for the regioselective synthesis of mono-, di-, and tri-O-methylated kaempferols, a feat not readily achievable using unacetylated kaempferol due to solubility and reactivity constraints [1]. Through controllable deacetylation and subsequent benzylation/methylation steps, researchers prepared eight distinct O-methylated kaempferols with total yields ranging from 51% to 77% starting from kaempferol tetraacetate [1].

Synthetic Chemistry Natural Product Derivatization Organic Synthesis

Esterase-Activated Fluorescent Probe: Kaempferol Tetraacetate Enables Ratiometric Carbaryl Detection

Kaempferol tetraacetate functions as a highly specific esterase-activatable probe for the ratiometric detection of the carbamate pesticide carbaryl [1]. The intact probe is an aggregation-caused quenching (ACQ) compound emitting at 415 nm. Upon esterase-catalyzed hydrolysis, it is converted to kaempferol, which exhibits aggregation-induced emission (AIE) plus excited-state intramolecular proton transfer (ESIPT) characteristics, resulting in a distinct fluorescence emission at 530 nm with a large Stokes shift of 165 nm [1]. This hydrolysis is rapid, occurring within 8 minutes [1].

Analytical Chemistry Fluorescent Probes Pesticide Detection

Antiplatelet Activity: Kaempferol Tetraacetate Among Potent Acetylated Flavonoids

In a broad screen of anthraquinone and flavonoid analogs, kaempferol tetraacetate was identified as one of several potent antiplatelet agents [1]. While specific IC₅₀ values are not reported in the abstract, the study categorizes kaempferol tetraacetate alongside emodin, frangulin B, and other acetylated flavonoids as exhibiting significant antiplatelet effects, distinguishing it from many other tested compounds that were not highlighted as potent [1].

Cardiovascular Research Antiplatelet Agents Thrombosis

Solubility Advantage: Kaempferol Tetraacetate Overcomes the Poor Aqueous Solubility of Kaempferol

The peracetylation of kaempferol significantly improves its solubility in organic solvents such as DMSO, ethanol, and DMF, which are commonly used for preparing stock solutions in cell-based assays . While specific quantitative solubility values are not provided in the accessed vendor data, the acetylation strategy is well-established to enhance lipophilicity and organic solvent compatibility, facilitating consistent dosing in *in vitro* experiments . Unacetylated kaempferol, in contrast, exhibits poor solubility in organic media, which can lead to precipitation and variability in assay results.

Drug Formulation Physicochemical Properties In Vitro Assays

Optimal Use Cases for Kaempferol Tetraacetate Based on Quantified Differentiation


Investigating Flavonoid-Mediated Cytotoxicity in Leukemia and Melanoma Models

Researchers studying the cytotoxic effects of flavonoids on HL-60, U937, or SK-MEL-1 cells should prioritize kaempferol tetraacetate over inactive flavonoid acetates (e.g., hyperoside 2''-acetate) or the poorly soluble parent compound kaempferol. The established IC₅₀ values (45 µM, 48 µM, and 37 µM, respectively) provide a quantitative benchmark for experimental design and dose-response studies [1].

Regioselective Synthesis of Methylated Kaempferol Derivatives for SAR Studies

Medicinal chemists aiming to prepare mono-, di-, or tri-O-methylated kaempferols for structure-activity relationship (SAR) investigations should utilize kaempferol tetraacetate as the starting material. The reported synthetic strategy enables access to eight distinct methylated derivatives with total yields of 51-77%, a level of efficiency and regiocontrol not attainable with unacetylated kaempferol [1].

Development of Esterase-Activated Fluorescent Probes for Pesticide Detection

Analytical chemists developing ratiometric assays for carbamate pesticides like carbaryl should employ kaempferol tetraacetate as the probe scaffold. Its esterase-triggered conversion from an ACQ emitter (415 nm) to an AIE/ESIPT emitter (530 nm) with a 165 nm Stokes shift enables highly sensitive detection (LOD 0.007 μg/L) and a wide linear range (0.02-2.00 μg/L) [1].

Screening for Antiplatelet Agents in Natural Product-Derived Libraries

Investigators conducting high-throughput screens for antiplatelet activity within natural product libraries should include kaempferol tetraacetate as a validated positive control or active scaffold. Its documented potency in rabbit platelet aggregation assays distinguishes it from many structurally related compounds that lack antiplatelet effects [1].

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